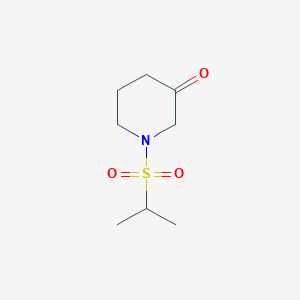![molecular formula C10H12F3N B1471818 [3-Amino-2-(trifluoromethyl)propyl]benzene CAS No. 1500295-19-1](/img/structure/B1471818.png)
[3-Amino-2-(trifluoromethyl)propyl]benzene
Vue d'ensemble
Description
“[3-Amino-2-(trifluoromethyl)propyl]benzene” is a chemical compound with the CAS Number: 1500295-19-1 . Its molecular formula is C10H12F3N and it has a molecular weight of 203.21 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12F3N/c11-10(12,13)9(7-14)6-8-4-2-1-3-5-8/h1-5,9H,6-7,14H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Applications De Recherche Scientifique
Catalysis : One study discusses the hydrogenation of acetophenone catalyzed by ruthenium complexes using a ligand derived from 2-amino-2-(2-pyridyl)propane, which is related to the structural family of "[3-Amino-2-(trifluoromethyl)propyl]benzene". This research contributes to understanding the role of specific ligand structures in catalysis, particularly in hydrogenation reactions (Hadžović et al., 2007).
Organic Synthesis and Molecular Structure : Another study focuses on the synthesis of 2-alkyl(aryl)-4-trifluoromethyl-5,6,7,8,9,9-hexafluoro-1,3-diazafluorenes, derived from a compound structurally similar to "[3-Amino-2-(trifluoromethyl)propyl]benzene". This highlights its application in the synthesis of complex organic structures, further elaborated through NMR spectroscopy and X-ray diffraction analysis (Karpov et al., 2004).
Chemical Reactions and Synthesis : Another relevant study involves the reactions of a novel trifluoromethyl propargylic carbocation, showcasing the diverse chemical reactivity of compounds in this category. This study contributes to the broader understanding of how such compounds can react with various carbon nucleophiles (Jeon et al., 2006).
Polymer Chemistry : Research on the synthesis and properties of soluble polyimides based on isomeric ditrifluoromethyl substituted 1,4-bis(4-aminophenoxy)benzene, a compound related to "[3-Amino-2-(trifluoromethyl)propyl]benzene", provides insights into the development of high-performance materials with specific thermal and mechanical properties (Qiu et al., 2006).
Material Science : Another study discusses the synthesis and properties of soluble fluorinated poly(ether imide)s with different pendant groups, further emphasizing the utility of such compounds in creating materials with unique properties like thermal stability and optical transparency (Liu et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
2-benzyl-3,3,3-trifluoropropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c11-10(12,13)9(7-14)6-8-4-2-1-3-5-8/h1-5,9H,6-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZYSCNQKRWUPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol](/img/structure/B1471735.png)












